molecular formula C11H10ClNO B12954859 1-(Chloromethyl)-6-methoxyisoquinoline

1-(Chloromethyl)-6-methoxyisoquinoline

Cat. No.: B12954859
M. Wt: 207.65 g/mol
InChI Key: JYXTVDPMMQOTBX-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-6-methoxyisoquinoline (C₁₁H₁₀ClNO) is a halogenated isoquinoline derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 1-position and a methoxy (-OCH₃) group at the 6-position. Synthesized via chlorination of 1-hydroxymethylisoquinoline, it is isolated as a dark red solid with a melting point of 85–87°C . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 5.09 ppm (s, 2H, CH₂Cl), 3.96 ppm (s, 3H, OCH₃) .
  • Molecular Weight: 208.05 g/mol (HRMS) .

Its structure confers enhanced lipophilicity and reactivity due to the chloromethyl group, making it a candidate for medicinal chemistry, particularly as a CXCR4 antagonist with anti-HIV activity .

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

1-(chloromethyl)-6-methoxyisoquinoline

InChI

InChI=1S/C11H10ClNO/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12/h2-6H,7H2,1H3

InChI Key

JYXTVDPMMQOTBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Chloromethyl)-6-methoxyisoquinoline typically involves the chloromethylation of 6-methoxyisoquinoline. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under acidic conditions, often in a solvent like dichloromethane (CH₂Cl₂), at low temperatures to control the reaction rate and yield .

Industrial production methods may involve the use of more scalable and environmentally friendly catalysts, such as ionic liquids or surfactant micelles, to replace traditional corrosive and hazardous catalysts . These methods aim to improve the efficiency and safety of the production process while maintaining high yields.

Chemical Reactions Analysis

1-(Chloromethyl)-6-methoxyisoquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to optimize the reaction outcomes. The major products formed from these reactions depend on the type of nucleophile or reagent used and the reaction conditions.

Scientific Research Applications

1-(Chloromethyl)-6-methoxyisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-6-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription processes . The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

1-Chloro-6-methoxyisoquinoline (CAS 132997-77-4)

  • Molecular Formula: C₁₀H₈ClNO .
  • Substituents : Chlorine (-Cl) at 1-position, methoxy (-OCH₃) at 6-position.
  • Physical Properties : Pale yellow to brown solid; moderate solubility in organic solvents .
  • Key Differences :
    • The absence of a chloromethyl group reduces reactivity in nucleophilic substitutions compared to the target compound.
    • Lower molecular weight (193.63 g/mol) and altered lipophilicity due to direct Cl substitution .

6-Methoxyisoquinoline (CAS 52986-70-6)

  • Molecular Formula: C₁₀H₉NO .
  • Physical Properties : Clear oil; molecular weight 159.18 g/mol .
  • Key Differences :
    • Lacks halogen, reducing electrophilicity and lipophilicity.
    • Used primarily as an intermediate in organic synthesis rather than drug development .

1-Chloro-6-(2-methylpropyl)isoquinoline (CAS 1369071-17-9)

  • Molecular Formula : C₁₃H₁₄ClN .
  • Substituents : Chlorine (-Cl) at 1-position, bulky 2-methylpropyl (-CH₂C(CH₃)₂) at 6-position.
  • Key Differences :
    • Increased steric hindrance at position 6 reduces accessibility for reactions.
    • Higher molecular weight (208.72 g/mol) may alter pharmacokinetics .

1-Chloroisoquinolin-6-ol (CAS 850197-67-0)

  • Molecular Formula: C₉H₆ClNO .
  • Substituents : Chlorine (-Cl) at 1-position, hydroxyl (-OH) at 6-position.
  • Key Differences :
    • Hydroxyl group enhances water solubility via hydrogen bonding but decreases lipid membrane permeability compared to methoxy .

Comparative Data Table

Compound Name Molecular Formula Substituents (Position) Physical State Molecular Weight (g/mol) Key Applications
1-(Chloromethyl)-6-methoxyisoquinoline C₁₁H₁₀ClNO -CH₂Cl (1), -OCH₃ (6) Dark red solid 208.05 Anti-HIV CXCR4 antagonists
1-Chloro-6-methoxyisoquinoline C₁₀H₈ClNO -Cl (1), -OCH₃ (6) Pale brown solid 193.63 Organic synthesis
6-Methoxyisoquinoline C₁₀H₉NO -OCH₃ (6) Clear oil 159.18 Synthetic intermediate
1-Chloro-6-(2-methylpropyl)isoquinoline C₁₃H₁₄ClN -Cl (1), -CH₂C(CH₃)₂ (6) Not reported 208.72 Medicinal chemistry
1-Chloroisoquinolin-6-ol C₉H₆ClNO -Cl (1), -OH (6) Not reported 179.61 Research intermediate

Reactivity and Functionalization Potential

  • Chloromethyl vs. Chloro : The -CH₂Cl group in the target compound enables nucleophilic substitution (e.g., with amines or thiols), whereas -Cl in analogues requires harsher conditions for displacement .
  • Methoxy vs. Hydroxyl : Methoxy enhances electron density on the aromatic ring, directing electrophilic substitutions to specific positions, while hydroxyl groups increase polarity .

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